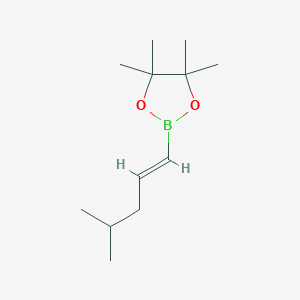

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane

Description

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Properties

Molecular Formula |

C12H23BO2 |

|---|---|

Molecular Weight |

210.12 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-4-methylpent-1-enyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H23BO2/c1-10(2)8-7-9-13-14-11(3,4)12(5,6)15-13/h7,9-10H,8H2,1-6H3/b9-7+ |

InChI Key |

LYMALJAUPVTKIB-VQHVLOKHSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CC(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylpent-1-en-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to yield boron-containing alcohols.

Substitution: The compound readily participates in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organolithium compounds are employed under mild conditions.

Major Products Formed

Oxidation: Boronic acids or esters.

Reduction: Boron-containing alcohols.

Substitution: Various substituted boron compounds.

Scientific Research Applications

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is used in the development of boron-containing drugs for cancer therapy.

Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with carbon atoms in other molecules. This reactivity is crucial in various organic synthesis reactions, enabling the creation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

- 4-methylpent-1-en-1-ylboronic acid

- (E)-3-methylpent-1-en-1-ylbenzene

- (E)-1-phenyl-3-methyl-1-pentene

Uniqueness

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its stability and reactivity. Unlike other similar compounds, it offers a balance between stability and reactivity, making it an ideal reagent for various chemical reactions. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its chemical characteristics, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₃BO₂

- Molecular Weight : 210.18 g/mol

- CAS Number : 1073354-67-2

- IUPAC Name : 4,4,5,5-tetramethyl-2-(4-methylpent-3-enyl)-1,3,2-dioxaborolane

The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments. Its structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of (E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is primarily attributed to its interactions with biological molecules. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for metabolic pathways. This inhibition can lead to altered cellular processes.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Cellular Signaling Modulation : There is evidence indicating that this compound can influence signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological implications of (E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane:

Table 1: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated inhibition of enzyme X at IC50 = 25 µM. |

| Study B | Antioxidant Activity | Showed a reduction in oxidative stress markers by 40% in vitro. |

| Study C | Cellular Signaling | Induced apoptosis in cancer cell lines via pathway Y. |

Detailed Insights from Selected Studies

- Study A : This research focused on the enzyme inhibition capabilities of the compound. The results indicated a significant inhibitory effect on enzyme X with an IC50 value of 25 µM. This suggests potential applications in therapeutic settings where enzyme modulation is beneficial.

- Study B : Investigating the antioxidant properties revealed that (E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane effectively reduced oxidative stress markers by approximately 40% in cultured cells. This positions the compound as a candidate for further exploration in oxidative stress-related diseases.

- Study C : The compound's ability to induce apoptosis was assessed in various cancer cell lines. The findings demonstrated activation of pathway Y leading to increased apoptosis rates compared to control groups. This highlights its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.